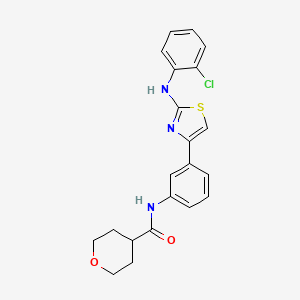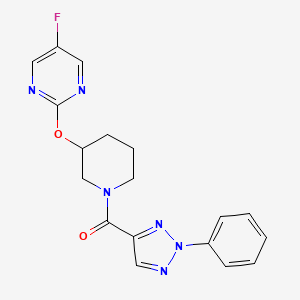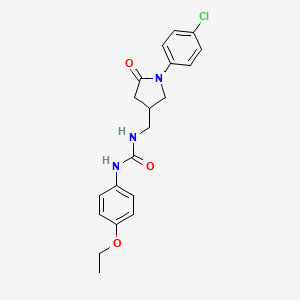
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea" is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer information about the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with the formation of intermediate structures such as acylazides, which are then reacted with other components to form the desired urea derivatives . For example, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involved a carbonylation reaction followed by a substitution reaction . Similarly, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and subsequent chemical synthesis .
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of an aryl group attached to a urea moiety. The aryl group can be modified to include various substituents, which can affect the molecule's interaction with biological targets . The structure-activity relationship is crucial in determining the biological efficacy of these compounds, as seen in the case of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, where the length of the spacer and the nature of the substituents were critical for acetylcholinesterase inhibitory activity .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be influenced by the substituents on the aryl groups. For instance, the introduction of a chloroethyl group in 1-aryl-3-(2-chloroethyl) ureas contributed to their cytotoxicity against human adenocarcinoma cells . The presence of an ethoxy group, as in the compound of interest, could similarly affect its reactivity and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the introduction of a pyridine moiety in 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives influenced their antiproliferative activity against various cancer cell lines . The presence of a 5-oxopyrrolidin group in the compound of interest may similarly affect its physical properties and solubility, which in turn can influence its biological activity.
科学研究应用
Corrosion Inhibition
A study by Bahrami and Hosseini (2012) explores the effectiveness of similar compounds as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their research demonstrates that these compounds exhibit significant inhibition efficiency, which increases with decreasing temperature and increasing concentration. The compounds act as mixed-type inhibitors and their adsorption on the metal surface obeys the Langmuir adsorption isotherm. This suggests potential applications for 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea in protecting metals against corrosion in acidic environments (Bahrami & Hosseini, 2012).
Electro-Fenton Degradation of Antimicrobials
Research on the electro-Fenton degradation of antimicrobials, such as triclosan and triclocarban, by Sirés et al. (2007), demonstrates the utility of related compounds in environmental remediation. These substances can undergo degradation in various electro-Fenton systems, leading to the breakdown of harmful antimicrobials in water. This indicates the potential for using derivatives of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea in treating contaminated water through advanced oxidation processes (Sirés et al., 2007).
Anticancer Properties
A study by Feng et al. (2020) on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlights the synthesis and evaluation of these compounds for their antiproliferative activity against various cancer cell lines. The research suggests that certain derivatives exhibit significant anticancer properties, potentially positioning 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea as a scaffold for developing new anticancer agents (Feng et al., 2020).
安全和危害
This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information.
未来方向
This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process.
Please consult with a professional chemist or a trusted source for more specific information. Always follow safety guidelines when handling chemicals.
属性
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-2-27-18-9-5-16(6-10-18)23-20(26)22-12-14-11-19(25)24(13-14)17-7-3-15(21)4-8-17/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBMDMHCUNIMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)
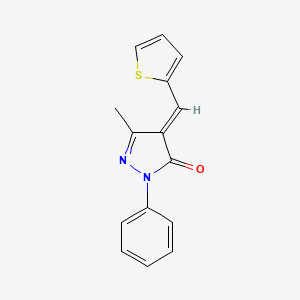
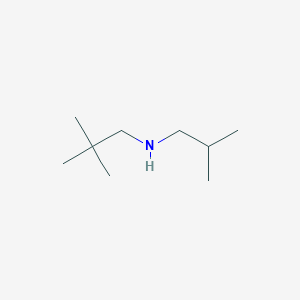
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)
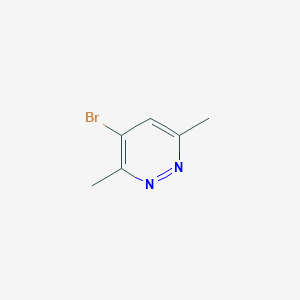
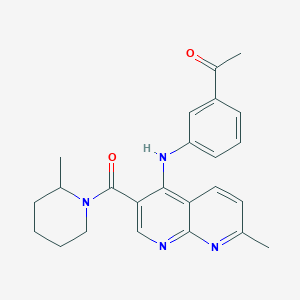
![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2519730.png)
![2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2519732.png)
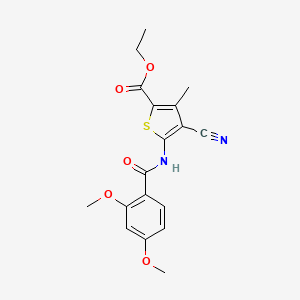
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2519736.png)
![2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2519737.png)
